Adenosine 3'-monophosphate sodium salt
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Overview
Description
Adenosine 3’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is commonly found in RNA and is involved in numerous cellular metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 3’-monophosphate sodium salt can be synthesized through the hydrolysis of adenosine triphosphate (ATP) or adenosine diphosphate (ADP).
Industrial Production Methods
In industrial settings, adenosine 3’-monophosphate sodium salt is produced through fermentation processes using microbial strains that are capable of synthesizing nucleotides. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Adenosine 3’-monophosphate sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of adenosine 3’-monophosphate sodium salt can lead to the formation of adenosine 3’,5’-cyclic monophosphate .
Scientific Research Applications
Adenosine 3’-monophosphate sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other nucleotide derivatives.
Biology: It plays a role in various cellular processes, including signal transduction and energy transfer.
Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a food additive.
Mechanism of Action
Adenosine 3’-monophosphate sodium salt exerts its effects by acting as a second messenger in signal transduction pathways. It activates protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cellular functions. The compound also interacts with specific receptors, such as A2B receptors, to regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-monophosphate: Another nucleotide derivative with similar structure but different biological functions.
Adenosine 3’,5’-cyclic monophosphate: A cyclic form of adenosine monophosphate with distinct signaling roles.
Uniqueness
Adenosine 3’-monophosphate sodium salt is unique due to its specific role in cellular metabolism and its ability to act as a precursor for other important nucleotide derivatives. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C10H14N5NaO7P |
---|---|
Molecular Weight |
370.21 g/mol |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20); |
InChI Key |
VYSITLSPGMCELY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.[Na] |
Origin of Product |
United States |
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